Stypotriol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

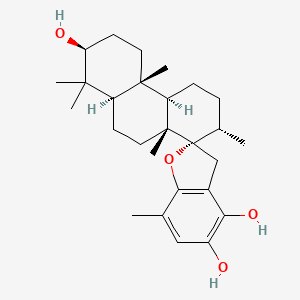

Stypotriol is a natural product found in Stypopodium zonale and Stypopodium flabelliforme with data available.

Applications De Recherche Scientifique

Ecological Applications

1. Herbivory Inhibition

Stypotriol has been identified as an ichthyotoxin, which means it can inhibit feeding behaviors in certain marine organisms. Research has shown that this compound affects the feeding patterns of reef fishes in the Caribbean, thereby influencing the dynamics of marine ecosystems. Specifically, it has been documented to inhibit the feeding of crabs, which are key grazers in these environments . This inhibition can lead to increased algal growth and altered community structures within marine habitats.

2. Chemical Defense Mechanism

Marine macroalgae like Stypodium zonale utilize this compound as a chemical defense mechanism against herbivores. This strategy not only protects the algae from being consumed but also plays a crucial role in shaping the ecological balance within their habitats. The presence of this compound can influence herbivore populations and their foraging behaviors, thus affecting overall biodiversity .

Pharmacological Applications

1. Potential Anticancer Properties

Recent studies have suggested that compounds derived from marine organisms, including this compound, may possess anticancer properties. The unique chemical structure of this compound allows it to interact with biological pathways that are often targeted in cancer therapies. While research is still in preliminary stages, this compound's potential as a lead compound for drug development is being explored .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth makes it a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern. Studies have indicated that this compound can disrupt bacterial cell membranes, leading to cell lysis and death .

Toxicological Studies

1. Safety Assessments

Given its toxic nature to certain marine species, understanding the safety profile of this compound is crucial. Toxicological assessments are being conducted to evaluate its effects on non-target organisms and potential implications for human health. These studies aim to establish safe exposure levels and understand the mechanisms of toxicity associated with this compound .

2. Environmental Impact Studies

Research into the environmental impact of this compound focuses on its role in marine ecosystems and its potential effects on biodiversity. Understanding how this compound interacts with various species helps assess its ecological footprint and informs conservation efforts aimed at protecting marine habitats from chemical pollutants .

Data Tables

Case Studies

- Herbivore Interactions : A study conducted in Caribbean reefs highlighted how this compound affects herbivore feeding patterns, leading to increased algal biomass and changes in community structure.

- Antimicrobial Efficacy : Research published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against several strains of pathogenic bacteria, suggesting its potential use in developing new antimicrobial therapies.

- Toxicity Assessments : A comprehensive review evaluated the toxicological effects of this compound on various marine species, providing insights into its safety profile and environmental impact.

Propriétés

Numéro CAS |

71106-25-7 |

|---|---|

Formule moléculaire |

C27H40O4 |

Poids moléculaire |

428.6 g/mol |

Nom IUPAC |

(2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol |

InChI |

InChI=1S/C27H40O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,28-30H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1 |

Clé InChI |

HJSZCMVJNUBOQM-JZFVXYNCSA-N |

SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |

SMILES isomérique |

C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |

SMILES canonique |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |

Synonymes |

stypotriol stypotriol triacetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.